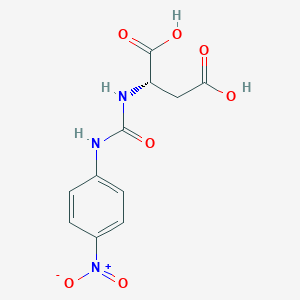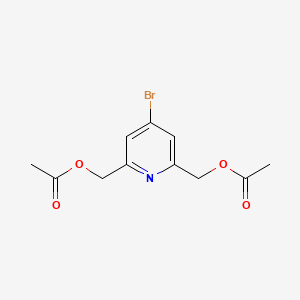
2,6-Bis(acetoxymethyl)-4-bromopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,6-Bis(acetoxymethyl)-4-bromopyridine: is an organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 4-position and two acetoxymethyl groups at the 2- and 6-positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(acetoxymethyl)-4-bromopyridine typically involves the bromination of 2,6-di(acetoxymethyl)pyridine. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method.
化学反応の分析
Types of Reactions:
Substitution Reactions: 2,6-Bis(acetoxymethyl)-4-bromopyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The acetoxymethyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the acetoxymethyl groups to hydroxymethyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Products include 4-azido-2,6-di(acetoxymethyl)pyridine, 4-thio-2,6-di(acetoxymethyl)pyridine, and 4-amino-2,6-di(acetoxymethyl)pyridine.
Oxidation: Products include 4-bromo-2,6-dicarboxypyridine and 4-bromo-2,6-diformylpyridine.
Reduction: Products include 4-bromo-2,6-dihydroxymethylpyridine.
科学的研究の応用
Chemistry: 2,6-Bis(acetoxymethyl)-4-bromopyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and ligands for catalysis.
Biology: In biological research, this compound can be used to study the effects of brominated pyridines on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development. It can be used to synthesize potential anti-inflammatory, antimicrobial, or anticancer agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as flame retardancy or UV stability.
作用機序
The mechanism of action of 2,6-Bis(acetoxymethyl)-4-bromopyridine and its derivatives depends on the specific biological or chemical context in which they are used. Generally, the bromine atom and acetoxymethyl groups can participate in various interactions with molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate the activity of the targets, leading to desired biological or chemical effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It may interact with cell surface or intracellular receptors, influencing signal transduction pathways.
Nucleic Acids: The compound can intercalate into DNA or RNA, affecting gene expression and replication processes.
類似化合物との比較
4-Bromo-2,6-dimethylpyridine: Similar structure but lacks the acetoxymethyl groups, making it less reactive in certain chemical transformations.
2,6-Dibromo-4-methylpyridine: Contains two bromine atoms, which can lead to different reactivity and applications.
4-Bromo-2,6-dihydroxymethylpyridine: Similar structure but with hydroxymethyl groups instead of acetoxymethyl groups, affecting its solubility and reactivity.
Uniqueness: 2,6-Bis(acetoxymethyl)-4-bromopyridine is unique due to the presence of both bromine and acetoxymethyl groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple scientific disciplines.
特性
分子式 |
C11H12BrNO4 |
|---|---|
分子量 |
302.12 g/mol |
IUPAC名 |
[6-(acetyloxymethyl)-4-bromopyridin-2-yl]methyl acetate |
InChI |
InChI=1S/C11H12BrNO4/c1-7(14)16-5-10-3-9(12)4-11(13-10)6-17-8(2)15/h3-4H,5-6H2,1-2H3 |
InChIキー |
UXINPVXORRRJKX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=CC(=CC(=N1)COC(=O)C)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-Chloro-benzo[b]thiophen-2-yl)-propionic acid methyl ester](/img/structure/B8421565.png)
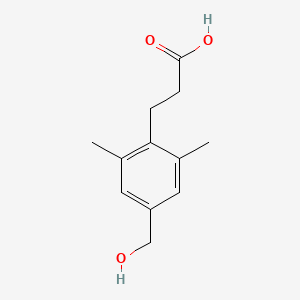
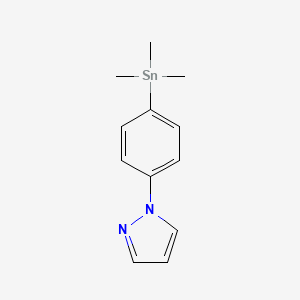
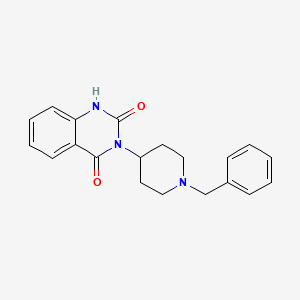
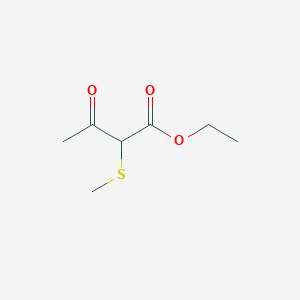
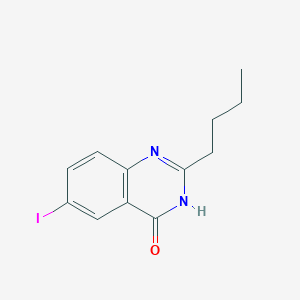
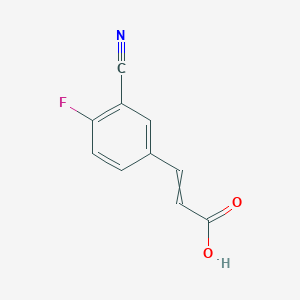

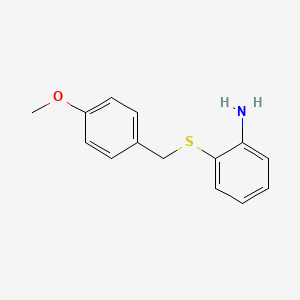
![6-[(2-Methylbenzeneacetyl)amino]pyridine-3-carboxylic acid](/img/structure/B8421633.png)
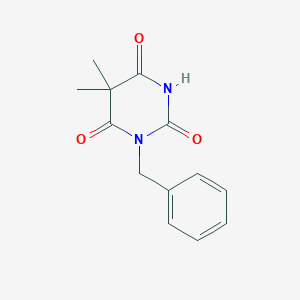
![1-[4-(Methylsulfonyl)butyl]cyclopentane carboxylic acid](/img/structure/B8421662.png)
![7-Iodo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B8421669.png)
